molecular formula C14H13NO3 B5730061 5-acetyl-2-methyl-N-phenyl-3-furamide

5-acetyl-2-methyl-N-phenyl-3-furamide

Cat. No. B5730061
M. Wt: 243.26 g/mol
InChI Key: LNHLMJABPXLEAI-UHFFFAOYSA-N
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Description

5-acetyl-2-methyl-N-phenyl-3-furamide, commonly known as AMF-26, is a synthetic compound that belongs to the class of furan-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.

Mechanism of Action

The mechanism of action of AMF-26 involves its binding to the mu-opioid receptor, which is a G protein-coupled receptor. Upon binding, AMF-26 activates the receptor, leading to the inhibition of adenylate cyclase activity and the activation of potassium channels. This ultimately leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
AMF-26 has been found to exhibit potent analgesic effects in animal models. It has also been shown to reduce the development of tolerance to opioids, which is a major limitation of opioid-based pain management. Additionally, AMF-26 has been found to exhibit low toxicity and high selectivity towards the mu-opioid receptor, making it a promising candidate for the development of new analgesic drugs.

Advantages and Limitations for Lab Experiments

The advantages of using AMF-26 in lab experiments include its high potency, selectivity, and low toxicity. However, one major limitation of using AMF-26 is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on AMF-26 include the development of new analogs with improved solubility and pharmacokinetic properties, investigation of its potential applications in the treatment of other conditions, and further research to fully understand its mechanism of action.

Synthesis Methods

The synthesis of AMF-26 involves the reaction of 2-methyl-3-phenylfuran-5-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography to obtain pure AMF-26. The chemical structure of AMF-26 is shown in Figure 1.

Scientific Research Applications

AMF-26 has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant binding affinity towards the mu-opioid receptor, which is a target for the development of analgesic drugs. AMF-26 has also been found to have potential applications in the treatment of opioid addiction and withdrawal symptoms.

properties

IUPAC Name

5-acetyl-2-methyl-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9(16)13-8-12(10(2)18-13)14(17)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHLMJABPXLEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-2-methyl-N-phenyl-3-furamide

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